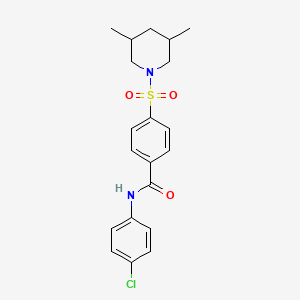
N-(4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, also known as TAK-063, is a novel and potent small molecule inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a key role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. TAK-063 has been shown to have potential therapeutic applications in the treatment of various neuropsychiatric disorders, such as schizophrenia, depression, and Huntington's disease.
Aplicaciones Científicas De Investigación
Tritium Labeling and CCR1 Antagonism
- Synthesis and Characterization : A derivative of N-(4-chlorophenyl) benzamide, specifically a C-C chemokine receptor 1 (CCR1) antagonist, was successfully labeled with tritium for further study. This process involved tritium/hydrogen exchange using an organoiridium catalyst. The labeled compound was characterized using various techniques like liquid chromatography-mass spectrometry and (3)H-NMR, revealing multiple labeled species and retaining stereochemical configuration (Yang Hong et al., 2015).
Antitumor and Antimicrobial Applications
- Antitumor Activity : Certain chlorinated benzamide derivatives, including those related to N-(4-chlorophenyl) benzamide, demonstrated significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. This highlights the potential of these compounds in cancer research (Asmaa M. Fahim & Mona A. Shalaby, 2019).
- Antimicrobial Activity : Novel sulfonamide derivatives were synthesized and tested for their antibacterial and antifungal activities. These compounds showed high biological activity, emphasizing the versatility of benzamide derivatives in developing new antimicrobial agents (Z. Fadel & A. Al-Azzawi, 2021).
Solar Cell and Material Science Applications
- Solar Cell Performance : A study involving dimethyl sulfoxide derivatives, related to N-(4-chlorophenyl) benzamide, explored their use in improving the morphology and performance of solar cells. This research is pivotal for the development of more efficient photovoltaic materials (T. Chu et al., 2011).
Chemical Synthesis and Reactivity
- Synthesis and Characterization : The synthesis of various derivatives of N-(4-chlorophenyl) benzamide has been extensively studied, focusing on their chemical reactivity and potential applications in different fields. This includes the synthesis of new compounds via reactions with different reagents, highlighting the compound's versatility in organic synthesis (K. Viste et al., 1970).
Neurological Research
- Brain Hemisphere Interactions : A derivative of N-(4-chlorophenyl) benzamide was studied for its effects on left-to-right hemisphere interactions in the brain. The compound showed asymmetrical effects on the hemispheres, emphasizing its potential use in neurological research (L. A. Piruzian & L. L. Klimenko, 1992).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-14-11-15(2)13-23(12-14)27(25,26)19-9-3-16(4-10-19)20(24)22-18-7-5-17(21)6-8-18/h3-10,14-15H,11-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRVKMMAHNZUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2938689.png)

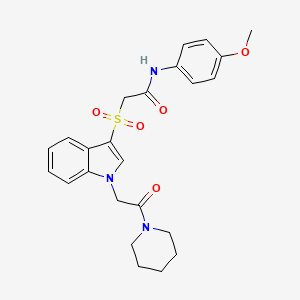
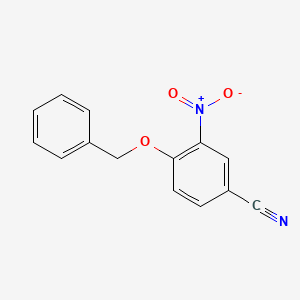
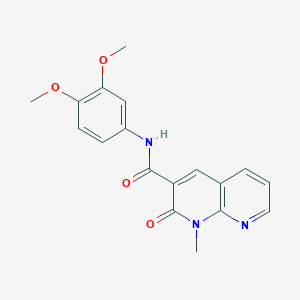
![7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938701.png)
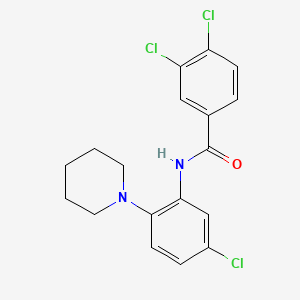
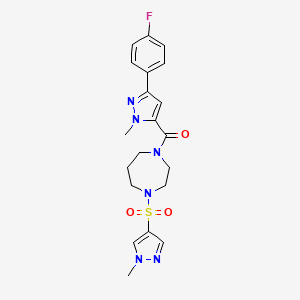
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2938704.png)
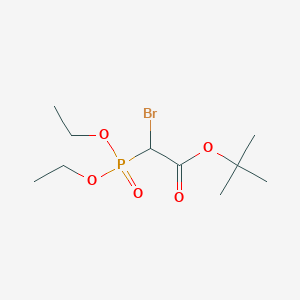
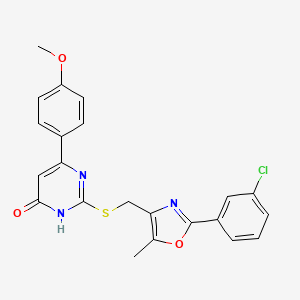
![N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2938707.png)
![Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B2938709.png)
![5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2938711.png)